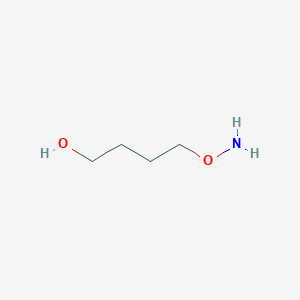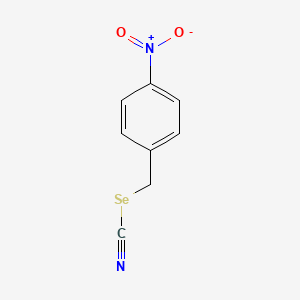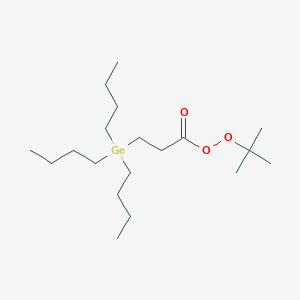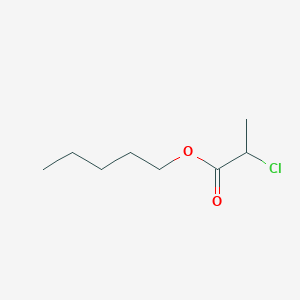
Propanoic acid, 2-chloro-, pentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-chloro-, pentyl ester, also known as pentyl 2-chloropropanoate, is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from propanoic acid and pentanol, with a chlorine atom substituted at the second carbon of the propanoic acid chain. This compound is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-chloro-, pentyl ester can be synthesized through the esterification of 2-chloropropanoic acid with pentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
2-chloropropanoic acid+pentanol→pentyl 2-chloropropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-chloro-, pentyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-chloropropanoic acid and pentanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-chloro-, pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-chloro-, pentyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-chloropropanoic acid and pentanol, which may then interact with biological molecules. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of different derivatives with distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, pentyl ester: Similar structure but lacks the chlorine atom.
Propanoic acid, 2-methyl-, pentyl ester: Contains a methyl group instead of a chlorine atom.
Propanoic acid, 2-hydroxy-, pentyl ester: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
Propanoic acid, 2-chloro-, pentyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic and research applications where the chlorine atom’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
86711-71-9 |
|---|---|
Molekularformel |
C8H15ClO2 |
Molekulargewicht |
178.65 g/mol |
IUPAC-Name |
pentyl 2-chloropropanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
ASYLXRAVZWKEBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)
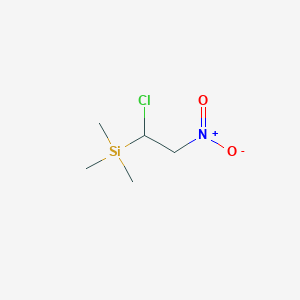
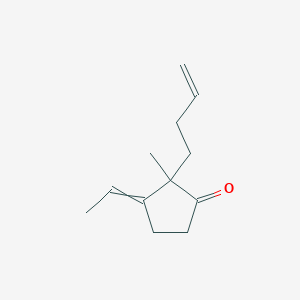

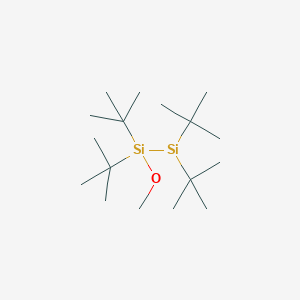

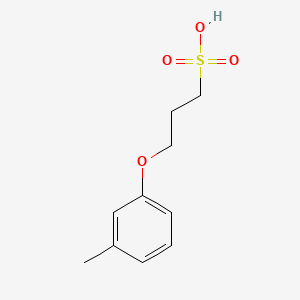
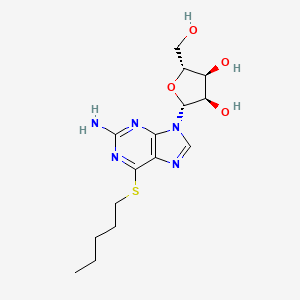
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

